

2-Fluoro-4-phenylphenol derivatives and analogues

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Compound of Interest

Compound Name: **2-Fluoro-4-phenylphenol**

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An In-depth Technical Guide on **2-Fluoro-4-phenylphenol** Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The **2-fluoro-4-phenylphenol** scaffold represents a valuable pharmacophore, combining the structural features of a biphenyl and a fluorinated phenol. This guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanistic insights into **2-fluoro-4-phenylphenol** derivatives and their analogues, serving as a technical resource for researchers in the field of drug discovery and development.

Synthetic Methodologies

The construction of the **2-fluoro-4-phenylphenol** core and its derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.^[1] This methodology is highly efficient for the synthesis of biaryl compounds under relatively mild conditions.^{[2][3]}

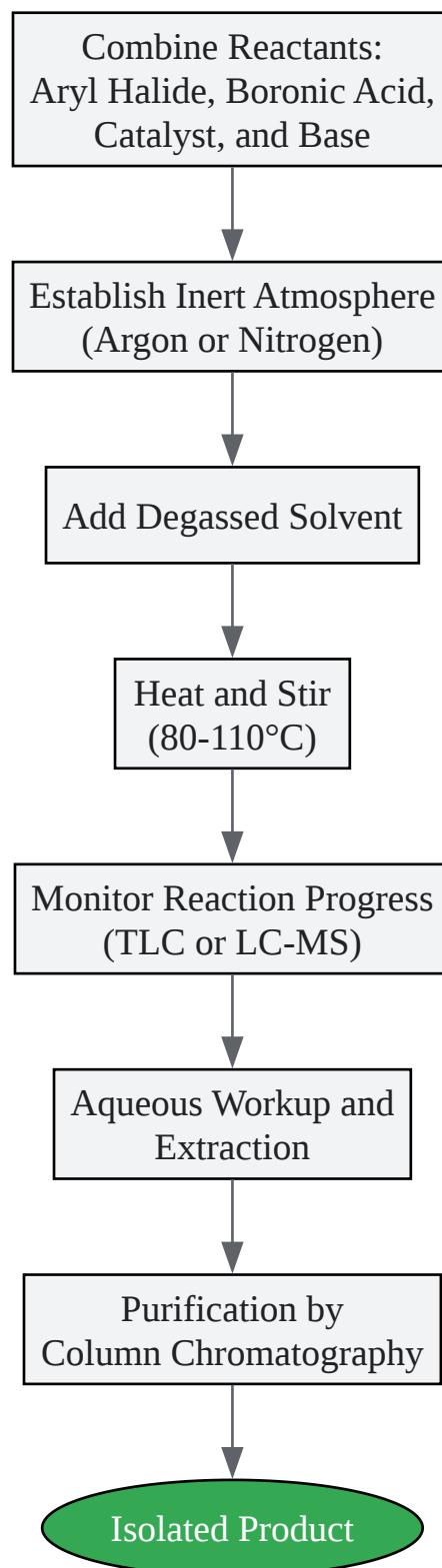
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of **2-Fluoro-4-phenylphenol** Derivatives[4]

Materials:

- Aryl Halide (e.g., 4-bromo-2-fluorophenol or 1-bromo-3-fluorobenzene) (1.0 eq)
- Arylboronic Acid (e.g., Phenylboronic acid or 4-hydroxyphenylboronic acid) (1.2-1.5 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (0.02-0.05 eq)
- Base (e.g., K_2CO_3 , Na_2CO_3 , CsF) (2.0-3.0 eq)
- Solvent (e.g., Toluene/Water, Dioxane/Water, THF)
- Inert Gas (Argon or Nitrogen)

Procedure:

- To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
- Evacuate the vessel and backfill with an inert gas (repeat three times).
- Add the degassed solvent system to the reaction mixture.
- Heat the reaction to a temperature ranging from 80°C to 110°C with vigorous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Activities and Mechanisms of Action

While comprehensive biological data for **2-fluoro-4-phenylphenol** itself is not extensively documented, the known activities of structurally related phenolic and biphenyl compounds allow for the prediction of its potential therapeutic applications.

Antimicrobial Activity

Phenolic compounds are known to exert antimicrobial effects, often by disrupting microbial membranes. The presence of a fluorine atom can enhance the potency of these compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter to quantify antimicrobial activity.

Materials:

- Test Compound
- Microbial Strains (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*)
- Culture Broth (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Sterile DMSO (for compound dissolution)

Procedure:

- Prepare a stock solution of the test compound in DMSO.
- Perform a two-fold serial dilution of the compound in the culture broth across the wells of a 96-well plate.
- Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
- Inoculate each well with the microbial suspension. Include positive (microbe + broth) and negative (broth only) controls.

- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Compound Class	Test Organism	MIC (Minimum Inhibitory Concentration)
Aurone-derived triazoles	MRSA	IC50: 3.870 μ M[5]
Polyoxygenated chalcones	<i>P. syringae</i>	IC50: 2.5 μ g/mL[6]

Note: Data for structurally related compounds are provided for context.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature for antioxidant activity, enabling the scavenging of free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay[7][8]

This assay is a standard method for evaluating the free radical scavenging potential of a compound.

Materials:

- Test Compound
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
- Methanol
- 96-well plate reader or spectrophotometer

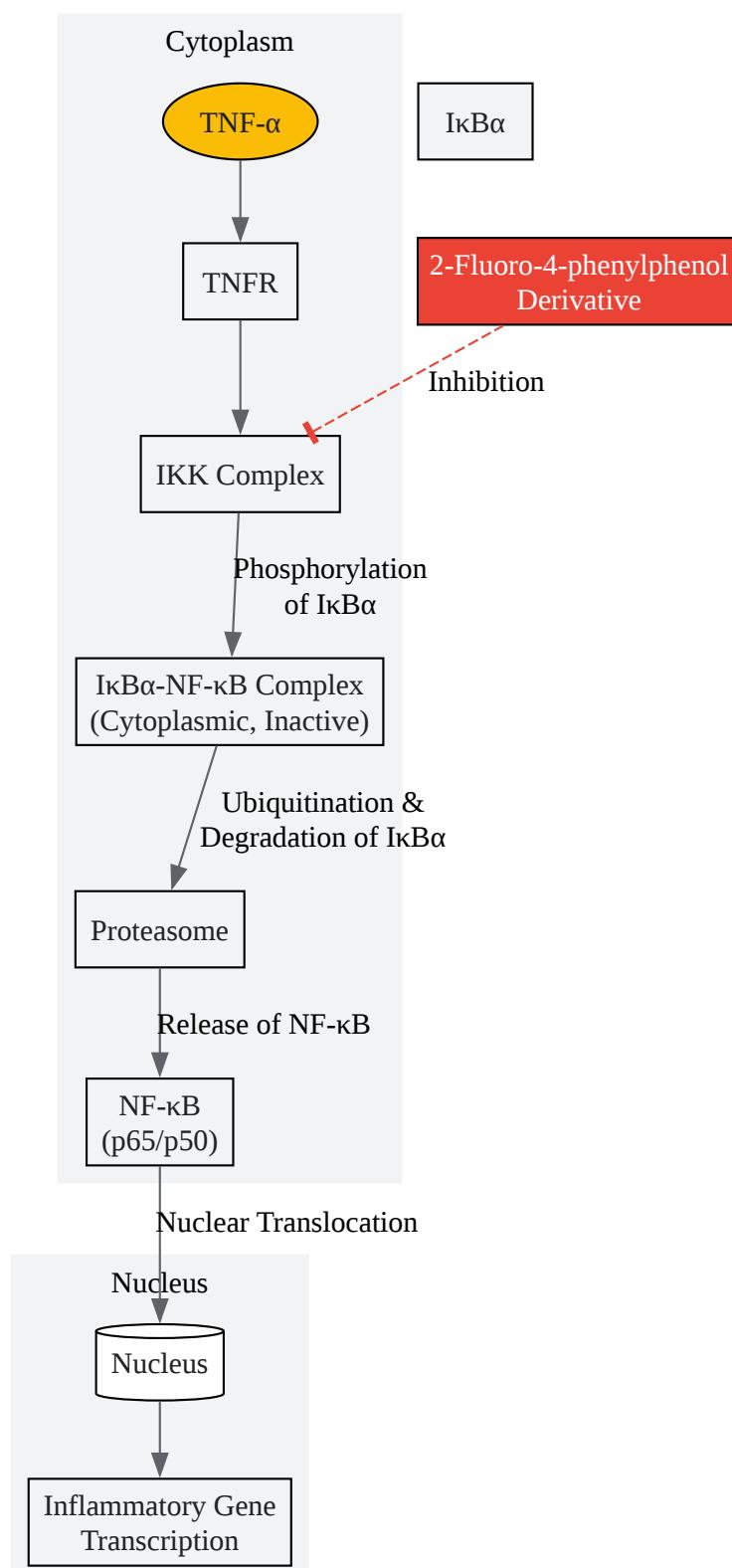
Procedure:

- Prepare a stock solution of the test compound and create a dilution series.
- Add a fixed volume of the DPPH solution to each dilution of the test compound.

- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.

Anti-inflammatory Activity via NF-κB Inhibition

Phenolic compounds have been reported to modulate inflammatory pathways. A plausible mechanism is the inhibition of the NF-κB signaling cascade, a pivotal regulator of inflammatory gene expression.^[9] Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.

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Caption: Postulated inhibition of the NF-κB signaling pathway by **2-fluoro-4-phenylphenol** derivatives.

Compound Class	Target/Assay	IC50
Pyranochalcone derivatives	TNF-α induced NF-κB inhibition	0.29 - 10.46 μM[10]

Note: Data for structurally related compounds are provided for context.

Summary and Future Directions

2-Fluoro-4-phenylphenol derivatives and their analogues are an intriguing class of compounds with significant potential for therapeutic applications. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for biological screening. While direct experimental data on the core structure is limited, the known bioactivities of related compounds strongly suggest potential for antimicrobial, antioxidant, and anti-inflammatory properties. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of **2-fluoro-4-phenylphenol** derivatives to establish structure-activity relationships and identify lead compounds for further development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such research endeavors.

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